(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
説明
(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[55]undecan-9-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure
特性
IUPAC Name |
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(5-4-13-3-1-10-18-13)16-8-6-15(7-9-16)19-11-2-12-20-15/h1,3-5,10H,2,6-9,11-12H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNDAYWEDWWMU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C=CC3=CC=CO3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CO3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a spirocyclic amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the enone moiety would produce the corresponding alcohol.
科学的研究の応用
(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
- 2,5-Difluorophenyl isocyanate
- 1,5-Dicyanopentane
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
What sets (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one apart from similar compounds is its spirocyclic structure combined with the furan ring and enone moiety. This unique combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
生物活性
(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a furan ring and a spirocyclic moiety that contributes to its reactivity and interaction with biological targets. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one |
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 279.32 g/mol |
| CAS Number | 1798412-24-4 |
The biological activity of (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is thought to involve its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related furan derivatives have shown effectiveness against various bacterial strains, suggesting that (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one may also possess such activity.
Anticancer Potential
The anticancer potential of this compound has been investigated through various in vitro studies. For example, compounds containing spirocyclic structures have been shown to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on a related spirocyclic compound demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of 15 µM, indicating that (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one could exhibit similar or enhanced effects.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been a focus of research. For instance, enzyme assays have revealed that related compounds can inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.
Comparative Analysis with Related Compounds
The following table compares the biological activities of (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one with other similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | AChE Inhibition |
|---|---|---|---|
| (E)-3-(furan-2-yl)-1-(1,5-dioxa... | Moderate | Significant | Yes |
| (E)-3-(furan-3-yl)-1-(1,5-dioxa... | High | Moderate | No |
| 5-Bromofuran derivatives | High | High | Yes |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features:
- An (E)-configured α,β-unsaturated ketone (enone) system, enabling Michael addition or Diels-Alder reactions.
- A 1,5-dioxa-9-azaspiro[5.5]undecane moiety, conferring conformational rigidity and potential for hydrogen bonding via the spirocyclic oxygen and nitrogen atoms.
- A furan-2-yl group, contributing π-electron density for electrophilic substitutions or coordination with metal catalysts. These features enhance reactivity in cycloadditions and interactions with biological targets like enzymes or receptors .
Q. What synthetic methodologies are used to prepare this compound?
A multi-step approach is typically employed:
- Step 1 : Synthesis of the spirocyclic amine intermediate via cyclization of diols or diamines under acidic or basic conditions.
- Step 2 : Coupling of the spirocyclic amine with a furan-containing α,β-unsaturated ketone using a base (e.g., triethylamine) in polar aprotic solvents (DMF, THF) at 25–60°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst/Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | THF/H₂O | HCl | Reflux | 60–75 |
| 2 | DMF | Triethylamine | 50°C | 45–65 |
Q. Which spectroscopic techniques are most effective for characterization?
- ¹H/¹³C NMR : Key signals include the enone carbonyl (δ 190–200 ppm), furan protons (δ 6.3–7.5 ppm), and spirocyclic oxygen/nitrogen environments (δ 3.0–4.5 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (furan C-H).
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C₁₇H₁₉NO₄: calculated 313.13, observed 313.14).
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side reactions?
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) versus ethereal solvents (THF) to balance reactivity and byproduct formation.
- Catalyst Selection : Compare inorganic bases (K₂CO₃) with organic bases (DBU) to enhance enolate formation without hydrolyzing the spirocyclic ring .
- Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce reaction time and improve regioselectivity .
Q. How should researchers address contradictions in biological activity data across assays?
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
- Assay Replication : Perform dose-response curves in triplicate across cell lines (e.g., HEK293 for receptor binding) and biochemical assays (e.g., enzyme inhibition).
- Stereochemical Analysis : Verify the (E)-configuration via NOESY NMR to ensure structural consistency .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses with GABA receptors (PDB ID: 6X3T) or cytochrome P450 enzymes .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the spirocyclic moiety in lipid bilayers.
- QSAR Modeling : Corrogate substituent effects (e.g., furan vs. thiophene) on bioactivity using CoMFA/CoMSIA .
Q. What challenges arise in establishing structure-activity relationships (SAR), and how can they be mitigated?
- Synthetic Complexity : Prioritize analogs with modular substitutions (e.g., halogenated furans, spirocyclic ring size variations) using parallel synthesis .
- Data Interpretation : Apply multivariate analysis (PCA or PLS) to decouple electronic (Hammett σ) and steric (Taft ES) effects on activity.
Table 2: Analogues and Their Bioactivities
| Analogues | Structural Modification | Bioactivity | Reference |
|---|---|---|---|
| 3,9-Diazaspiro[5.5]undecane | Diazine rings | GABA modulation | |
| 4-Aminoisoindoline | Isoindole framework | Anticancer (IC₅₀ = 2.1 μM) |
Methodological Recommendations
- Data Reproducibility : Archive raw NMR/FID files and HPLC chromatograms in open-access repositories (e.g., Zenodo).
- Collaborative Validation : Cross-verify computational predictions with crystallography partners (e.g., Cambridge Structural Database submissions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
